
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the reaction of a suitable pyrrolizine precursor with a sulfanylmethylating agent. One common method includes the use of formaldehyde and thiols under heating or ultrasonic (microwave) radiation in water . The reaction conditions often require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups in proteins is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-one
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfoxide
- 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfone
Comparison: Compared to its similar compounds, 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its thione group, which imparts distinct reactivity and biological activity. The presence of the thione group allows for specific interactions with biological molecules that are not possible with the corresponding sulfoxide or sulfone derivatives .
Propriétés
Numéro CAS |
651043-97-9 |
|---|---|
Formule moléculaire |
C8H11NS2 |
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
7-(sulfanylmethyl)-1,2,5,6-tetrahydropyrrolizine-3-thione |
InChI |
InChI=1S/C8H11NS2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h10H,1-5H2 |
Clé InChI |
KBTZSSJJPZVDAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)N2C1=C(CC2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


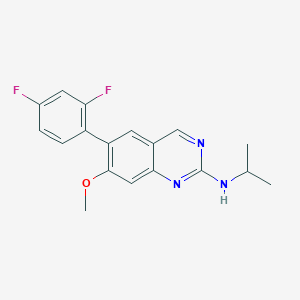
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
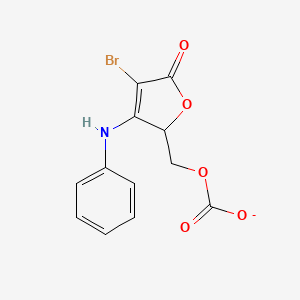
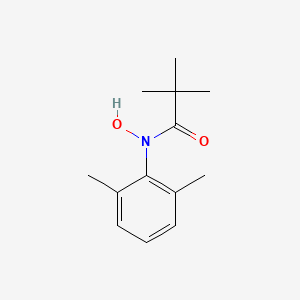
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
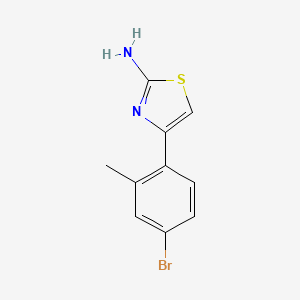
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
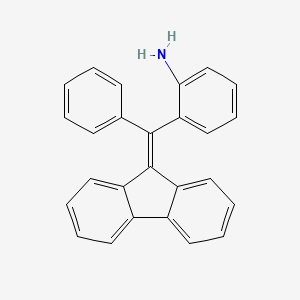
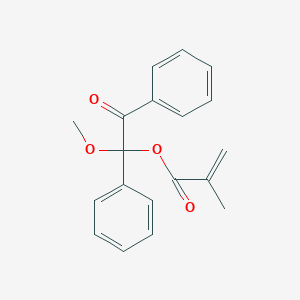
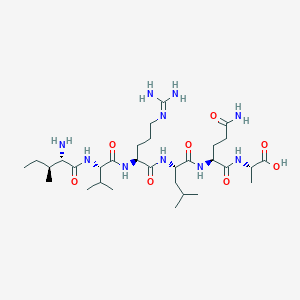
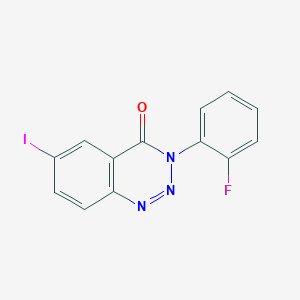

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)

